2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a thiazole ring, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate is proteins, specifically lysine residues . The compound can react with monoclonal antibodies, such as anti-horseradish peroxidase IgG, to modify these residues .
Mode of Action
The compound acts as a protein crosslinker . It interacts with its targets (proteins) by modifying lysine residues . This modification can alter the structure and function of the proteins, leading to changes in their activity.
Pharmacokinetics
One study suggests that a related compound has high metabolic stability on human liver microsomes . This could imply good bioavailability, but further studies would be needed to confirm this for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate typically involves multiple steps. One common method includes the reaction of a nitrile derivative with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C . This reaction is followed by further modifications to introduce the thiazole and thiophene groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: This compound is used as a protein cross-linking agent and has similar reactivity but different applications.
Diroximel fumarate: Known for its use in the treatment of multiple sclerosis, this compound shares structural similarities but has distinct biological activities.
Uniqueness
What sets 2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate apart is its unique combination of a pyrrolidinone ring and a thiazole ring, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-8-15-14(9-3-2-6-21-9)10(22-8)7-13(19)20-16-11(17)4-5-12(16)18/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWVQPMMUUCKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC(=O)ON2C(=O)CCC2=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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